molecular formula C12H13N3OS B5298188 2-(2-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(2-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B5298188
M. Wt: 247.32 g/mol
InChI Key: XXPFZKJMKPBUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as "MTA" and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of MTA is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
MTA has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter. This increase in GABA levels is believed to be responsible for the anticonvulsant and analgesic properties of MTA. Additionally, MTA has been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. This decrease in glutamate levels is believed to be responsible for the anti-inflammatory properties of MTA.

Advantages and Limitations for Lab Experiments

MTA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, MTA also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of MTA is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on MTA. One area of interest is the development of more efficient synthesis methods for MTA. Additionally, further studies are needed to fully understand the mechanism of action of MTA and its potential applications in the treatment of neurological disorders. Finally, the development of more soluble forms of MTA could make it easier to work with in lab experiments and increase its potential for use in medicinal chemistry.

Synthesis Methods

The synthesis of MTA involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 2-chloro-2-methylbenzamide in the presence of a base such as potassium carbonate. This reaction results in the formation of MTA as a white crystalline solid.

Scientific Research Applications

MTA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, MTA has been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

2-(2-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-5-3-4-6-10(8)7-11(16)13-12-15-14-9(2)17-12/h3-6H,7H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPFZKJMKPBUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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